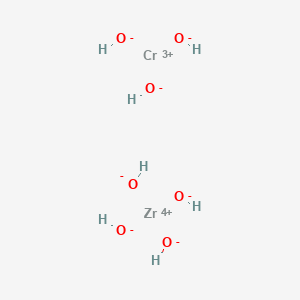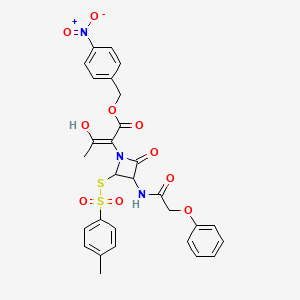![molecular formula C8H4Cl3NOS B14626470 1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene CAS No. 58555-12-7](/img/structure/B14626470.png)
1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-isocyanato-4-[(trichloromethyl)thio]-: is an organic compound characterized by the presence of an isocyanate group and a trichloromethylthio group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phosgenation of Amines: One common method for preparing isocyanates involves the reaction of amines with phosgene.
Oxalyl Chloride Method: Another laboratory-safe variation involves using oxalyl chloride instead of phosgene.
Industrial Production Methods:
Phosgenation Process: Industrially, the phosgenation process is widely used due to its efficiency in producing large quantities of isocyanates.
Alternative Methods: Some industrial processes may use alternative reagents and catalysts to produce isocyanates, aiming to minimize the use of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Addition: Benzene, 1-isocyanato-4-[(trichloromethyl)thio]- undergoes nucleophilic addition reactions with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group reacts with various nucleophiles.
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles react with the isocyanate group to form urethanes and ureas under mild conditions.
Catalysts: Catalysts such as palladium may be used to facilitate certain reactions involving isocyanates.
Major Products Formed:
Scientific Research Applications
Chemistry:
Polyurethane Production: Benzene, 1-isocyanato-4-[(trichloromethyl)thio]- is used in the synthesis of polyurethanes, which are important materials in the production of foams, elastomers, and coatings.
Biology and Medicine:
Bioconjugation: The compound can be used in bioconjugation techniques to link biomolecules for various applications in diagnostics and therapeutics.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Nucleophilic Attack: The isocyanate group in Benzene, 1-isocyanato-4-[(trichloromethyl)thio]- is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles such as alcohols and amines.
Formation of Stable Products: The reactions typically result in the formation of stable urethane or urea linkages, which are important in the context of polymer chemistry.
Comparison with Similar Compounds
Phenyl Isocyanate: Similar in structure but lacks the trichloromethylthio group.
Methyl Isocyanate: Contains a methyl group instead of the trichloromethylthio group.
Uniqueness:
Properties
CAS No. |
58555-12-7 |
|---|---|
Molecular Formula |
C8H4Cl3NOS |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
1-isocyanato-4-(trichloromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H4Cl3NOS/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H |
InChI Key |
RDDGPQWJZAULFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


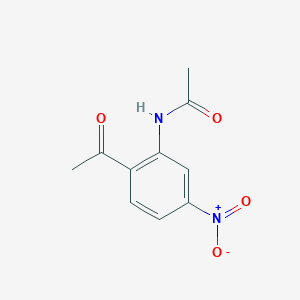
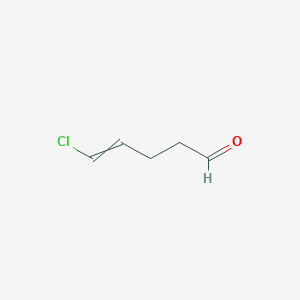
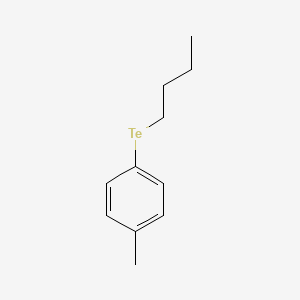
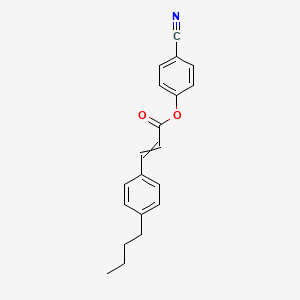
![Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]-](/img/structure/B14626422.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)


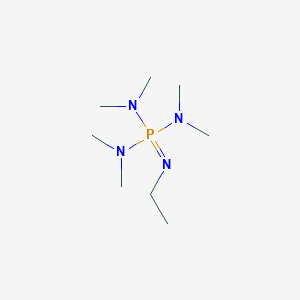
![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)


